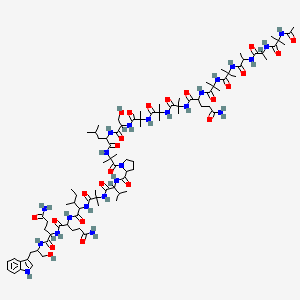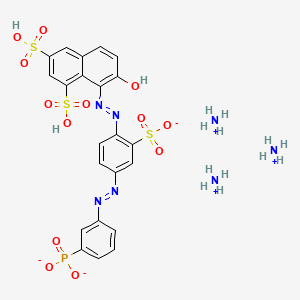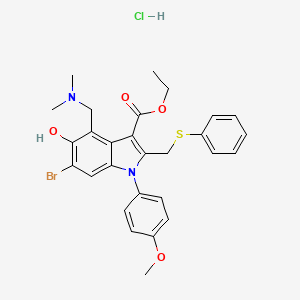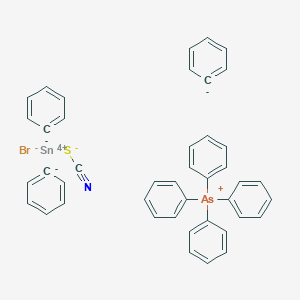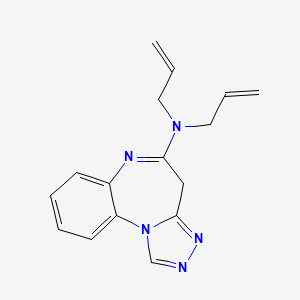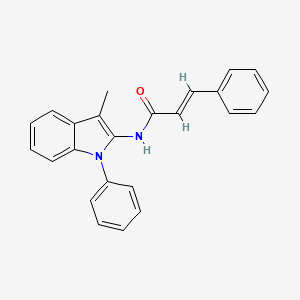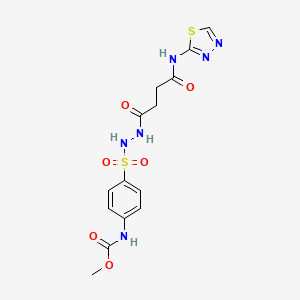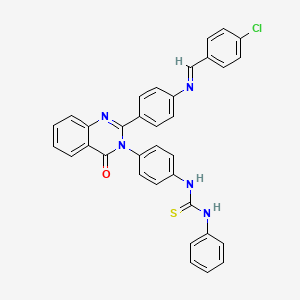
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and its derivatives have garnered significant attention due to their diverse biological and chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives, including Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl-, typically involves multi-step organic reactions. One common method involves the condensation of thiourea with various aromatic aldehydes and amines under controlled conditions. For instance, the reaction of thiourea with 4-chlorobenzaldehyde and aniline in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I₂) to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea derivatives undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce various substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has numerous scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Mecanismo De Acción
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, thiourea derivatives can induce oxidative stress in cancer cells, leading to cell death .
Comparación Con Compuestos Similares
Thiourea derivatives are unique due to their versatile chemical reactivity and wide range of applications. Similar compounds include:
Urea: Similar structure but with an oxygen atom instead of sulfur.
Thiosemicarbazide: Contains an additional hydrazine group.
Thiazole derivatives: Contain a thiazole ring structure
These compounds share some chemical properties with thiourea derivatives but differ in their specific applications and reactivity.
Propiedades
Número CAS |
83408-66-6 |
|---|---|
Fórmula molecular |
C34H24ClN5OS |
Peso molecular |
586.1 g/mol |
Nombre IUPAC |
1-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H24ClN5OS/c35-25-14-10-23(11-15-25)22-36-26-16-12-24(13-17-26)32-39-31-9-5-4-8-30(31)33(41)40(32)29-20-18-28(19-21-29)38-34(42)37-27-6-2-1-3-7-27/h1-22H,(H2,37,38,42) |
Clave InChI |
HOQVCJSQDXOQTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


